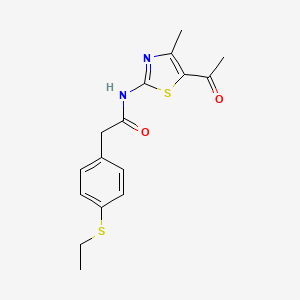

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with an acetyl and a methyl group, and an acetamide moiety attached to a phenyl ring with an ethylthio substituent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

Acetylation and Methylation: Introducing the acetyl and methyl groups onto the thiazole ring through Friedel-Crafts acylation and alkylation reactions.

Formation of the Acetamide Moiety: Reacting the thiazole derivative with an appropriate acyl chloride to form the acetamide group.

Attachment of the Phenyl Ring: Coupling the acetamide with a phenyl ring substituted with an ethylthio group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

“N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole compounds.

Industry: As a precursor for the synthesis of materials with specific properties.

Mécanisme D'action

The mechanism of action of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and acetamide moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

Acetamide Derivatives: Compounds like acetanilide and paracetamol.

Phenylthio Derivatives: Compounds like phenylthiourea and ethyl phenyl sulfide.

Uniqueness

“N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazole, acetamide, or phenylthio derivatives.

Activité Biologique

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic organic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparison with related compounds.

The compound features a thiazole ring, an acetyl group, a methyl group, and an ethylthio group attached to a benzamide moiety. The synthesis typically involves:

- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.

- Acetylation : Using acetic anhydride in the presence of a catalyst.

- Methylation : Employing methyl iodide and a base like potassium carbonate.

- Formation of the Benzamide Moiety : Reaction with 2-(ethylthio)benzoic acid using coupling agents like DCC and catalysts such as DMAP.

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, potentially leading to:

- Inhibition of Enzyme Activity : This may disrupt critical cellular processes.

- Induction of Apoptosis : Particularly in cancer cells, by affecting pathways like the Bax/Bcl-2 ratio and caspase activation .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall below 10 µg/mL, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Cell cycle arrest at G2/M phase |

| 4i | HepG2 | 2.32 | Induction of apoptosis via caspase activation |

Antimicrobial Activity

Thiazole derivatives are also explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacteria and fungi, making them potential candidates for antibiotic development .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups enhances lipophilicity and membrane permeability, which may improve its efficacy compared to other thiazole derivatives. For example:

- Methyl Group : Positioned at C4 enhances electron donation and increases activity.

- Ethylthio Group : Improves solubility and interaction with biological membranes .

Case Studies

- Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives with similar structures to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, establishing a correlation between structural modifications and biological potency .

- Antimicrobial Testing : Compounds derived from thiazoles were tested against E. coli and S. aureus, showing promising results that warrant further exploration for potential therapeutic applications in infectious diseases .

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-4-21-13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(22-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIYBVZOSVRMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.